molecular formula C10H15NS B13584959 2-(4-Methylthiophen-2-yl)piperidine CAS No. 526183-34-6

2-(4-Methylthiophen-2-yl)piperidine

Cat. No.: B13584959
CAS No.: 526183-34-6
M. Wt: 181.30 g/mol
InChI Key: APHVQGNIIGAEEK-UHFFFAOYSA-N
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Description

2-(4-Methylthiophen-2-yl)piperidine is a compound that belongs to the class of heterocyclic organic compounds. It features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a thiophene ring, which is a five-membered ring containing one sulfur atom. The presence of these rings makes the compound significant in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylthiophen-2-yl)piperidine typically involves the reaction of 4-methylthiophene-2-carbaldehyde with piperidine in the presence of a suitable catalyst. One common method is the Knoevenagel reaction, where the aldehyde reacts with piperidine in ethanol with a few drops of piperidine as a catalyst . The reaction is usually carried out at room temperature and yields the desired product after a few hours of stirring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylthiophen-2-yl)piperidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene derivatives. These products have diverse applications in medicinal chemistry and material science .

Scientific Research Applications

2-(4-Methylthiophen-2-yl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methylthiophen-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The thiophene ring contributes to the compound’s electronic properties, enhancing its binding affinity and specificity. These interactions result in the modulation of biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylthiophen-3-yl)piperidine
  • 2-(4-Methylphenyl)piperidine
  • 2-(4-Methylpyridin-2-yl)piperidine

Uniqueness

2-(4-Methylthiophen-2-yl)piperidine is unique due to the presence of both the piperidine and thiophene rings. This combination imparts distinct electronic and steric properties, making the compound versatile in various applications. Compared to similar compounds, it exhibits enhanced biological activity and better physicochemical properties, making it a valuable compound in research and industry .

Properties

CAS No.

526183-34-6

Molecular Formula

C10H15NS

Molecular Weight

181.30 g/mol

IUPAC Name

2-(4-methylthiophen-2-yl)piperidine

InChI

InChI=1S/C10H15NS/c1-8-6-10(12-7-8)9-4-2-3-5-11-9/h6-7,9,11H,2-5H2,1H3

InChI Key

APHVQGNIIGAEEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1)C2CCCCN2

Origin of Product

United States

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